molecular formula C11H20O3 B13814877 Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate CAS No. 528607-26-3

Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate

Cat. No.: B13814877
CAS No.: 528607-26-3
M. Wt: 200.27 g/mol
InChI Key: OUBXOBPUTXVVRG-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate is a cyclopropane-derived ester featuring a unique substitution pattern: an ethyl group and a 3-hydroxypropyl moiety at the 2-position of the strained cyclopropane ring. Cyclopropane derivatives are widely studied in medicinal and materials chemistry due to their conformational rigidity and metabolic stability .

Properties

CAS No.

528607-26-3

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H20O3/c1-3-11(6-5-7-12)8-9(11)10(13)14-4-2/h9,12H,3-8H2,1-2H3

InChI Key

OUBXOBPUTXVVRG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1C(=O)OCC)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The hydroxypropyl and ester groups can interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous cyclopropane carboxylates:

Compound Name Substituents (Position 2) Molecular Weight (g/mol) Yield/Purification Method Key Functional Groups
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate (Target Compound) Ethyl, 3-hydroxypropyl ~198.26* Not reported Hydroxyl, ester
Ethyl 1-(4-methylbenzyl)-2-(4-nitrophenyl)cyclopropane-1-carboxylate 4-Nitrophenyl, 4-methylbenzyl ~355.40† 9% yield; flash chromatography (ethyl acetate/petroleum ether) Nitro, ester, aromatic
Ethyl (1R,2R)-2-(1-((tert-butyldiphenylsilyl)oxy)-3-hydroxypropyl)cyclopropane-1-carboxylate tert-Butyldiphenylsilyl-protected hydroxyl ~510.70‡ Commercial synthesis (1 supplier) Silyl ether, ester
Ethyl 2-formyl-1-cyclopropanecarboxylate Formyl 142.15 Not reported Aldehyde, ester

*Calculated based on formula C₁₁H₁₈O₃.
†Calculated from structure in .
‡From supplier data in .

Key Observations:
  • Functional Group Impact: The hydroxyl group in the target compound increases polarity compared to silyl-protected (e.g., ) or nitro-substituted analogs (e.g., ). This may enhance aqueous solubility but reduce membrane permeability. Protecting Groups: The tert-butyldiphenylsilyl group in exemplifies strategies to mask hydroxyl reactivity during synthesis, a consideration absent in the unprotected target compound.

Reactivity and Application Potential

  • Hydroxyl Group : The 3-hydroxypropyl substituent enables further derivatization (e.g., esterification, glycosylation), contrasting with the nitro group in , which could be reduced to an amine for drug discovery applications.
  • Aldehyde vs. Hydroxyl : Ethyl 2-formyl-1-cyclopropanecarboxylate contains a formyl group, enabling nucleophilic additions (e.g., Grignard reactions), whereas the target compound’s hydroxyl group favors hydrogen bonding or acidic conditions.
  • Commercial Availability : Supplier data indicate commercial availability for certain analogs (e.g., silyl-protected derivatives), suggesting the target compound may require custom synthesis.

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